molecular formula C21H33NO6 B4002297 4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid

4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid

Cat. No.: B4002297
M. Wt: 395.5 g/mol
InChI Key: VIEFHWOMRMWTOU-UHFFFAOYSA-N
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Description

4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid is a complex organic compound that features a morpholine ring, a phenoxy group, and an oxalic acid moiety

Scientific Research Applications

4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methylbutan-2-yl phenol with a suitable halogenating agent to form the corresponding halide.

    Nucleophilic Substitution: The halide intermediate is then reacted with morpholine under nucleophilic substitution conditions to form the phenoxy-morpholine intermediate.

    Oxalic Acid Addition: Finally, the phenoxy-morpholine intermediate is reacted with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of phenolic oxides.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of halogenated phenoxy derivatives.

Mechanism of Action

The mechanism of action of 4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s binding affinity and specificity, while the oxalic acid moiety can influence its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline hydrochloride
  • 4-[4-(2-Methylbutan-2-yl)phenoxy]butanoic acid
  • N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-1-hydroxy-4-[[3-[[(8E)-8-[(2-methylsulfonyl-4-nitrophenyl)hydrazinylidene]-5-oxonaphthalen-1-yl]sulfamoyl]phenyl]sulfonylamino]naphthalene-2-carboxamide

Uniqueness

4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine is unique due to its combination of a morpholine ring, phenoxy group, and oxalic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[4-[4-(2-methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2.C2H2O4/c1-4-19(2,3)17-7-9-18(10-8-17)22-14-6-5-11-20-12-15-21-16-13-20;3-1(4)2(5)6/h7-10H,4-6,11-16H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEFHWOMRMWTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid
Reactant of Route 2
4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid
Reactant of Route 3
4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid
Reactant of Route 4
4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid
Reactant of Route 5
4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid

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